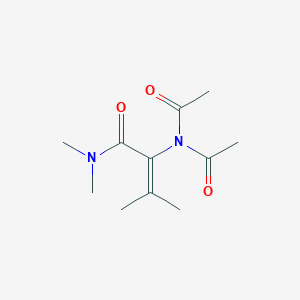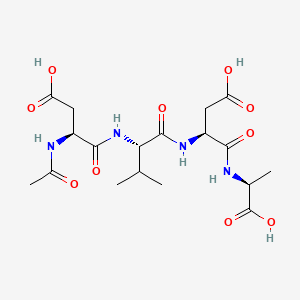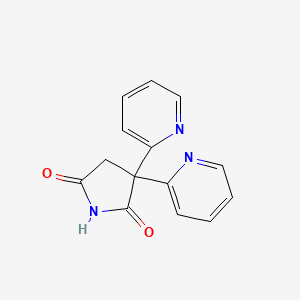
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis[2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] typically involves a multi-step process. The primary synthetic route includes the reaction of an amine, a carbonyl compound, and a mercapto acid. The reaction proceeds through the formation of an imine, followed by nucleophilic attack by sulfur and intramolecular cyclization, resulting in the formation of the thiazolidinone ring .
Industrial production methods often employ catalysts to enhance the efficiency and yield of the reaction. For example, β-cyclodextrin-SO3H has been used as a catalyst in the synthesis of thiazolidinone derivatives .
Analyse Des Réactions Chimiques
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for developing new antibiotics and antiviral drugs
Medicine: It has shown potential as an anti-inflammatory and analgesic agent. .
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] involves its interaction with various molecular targets. For instance, its anti-inflammatory action is primarily due to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms .
Comparaison Avec Des Composés Similaires
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] can be compared with other thiazolidinone derivatives, such as:
2-Aryl-3-(4-sulfamoylphenylamino)-4-thiazolidinones: These compounds also exhibit COX-2 inhibitory activity but differ in their substitution patterns.
5-Arylidene-2-imino-4-thiazolidinones: These derivatives have been studied for their anti-inflammatory properties and show different pharmacokinetic profiles.
3,3’-(1,2-Ethanediyl)-bis[2-aryl-4-thiazolidinones]: These compounds have similar anti-inflammatory and analgesic activities but vary in their stereochemistry and substitution patterns.
The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
91122-51-9 |
|---|---|
Formule moléculaire |
C20H20N2O2S2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3-[2-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)ethyl]-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S2/c23-17-13-25-19(15-7-3-1-4-8-15)21(17)11-12-22-18(24)14-26-20(22)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
Clé InChI |
JDXXRAJDMGVZCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2)CCN3C(SCC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)





![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)





![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
